molecular formula C8H2Br2F2S2 B12098016 5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene CAS No. 1619967-08-6

5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene

Cat. No.: B12098016
CAS No.: 1619967-08-6
M. Wt: 360.0 g/mol
InChI Key: FEFQRVDSNOVCNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene can be synthesized through the bromination and fluorination of bithiophene derivatives. The bromo groups at the 5,5’-positions enable the compound to be further coupled to form carbon-carbon bonds via Suzuki or Stille coupling reactions . These reactions typically involve the use of palladium catalysts and appropriate ligands under controlled conditions.

Industrial Production Methods

Industrial production of 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene involves large-scale bromination and fluorination processes. The compound is produced with high purity (>98%) and is available in various quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are more complex conjugated structures, such as semiconducting small molecules, oligomers, and polymers .

Scientific Research Applications

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene exerts its effects involves the interaction of its fluorine and bromine atoms with other molecules. The fluorine atoms on the thiophene rings are electron-poor, which down-shifts the highest occupied molecular orbital (HOMO) energy level and increases charge mobility in the targeted polymer donors . This enhances the performance of semiconducting materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene is unique due to its dual bromination and fluorination, which allows for versatile chemical modifications and enhanced electronic properties . The presence of both bromine and fluorine atoms makes it a valuable intermediate for the synthesis of high-performance semiconducting materials.

Properties

CAS No.

1619967-08-6

Molecular Formula

C8H2Br2F2S2

Molecular Weight

360.0 g/mol

IUPAC Name

5-bromo-2-(5-bromo-3-fluorothiophen-2-yl)-3-fluorothiophene

InChI

InChI=1S/C8H2Br2F2S2/c9-5-1-3(11)7(13-5)8-4(12)2-6(10)14-8/h1-2H

InChI Key

FEFQRVDSNOVCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)C2=C(C=C(S2)Br)F)Br

Origin of Product

United States

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